6-Nitro-1-hexene
Description
Significance of Nitroalkenes in Synthetic Transformations and Chemical Biology
Nitroalkenes are highly versatile intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical reactions. This activation makes them excellent Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. researchgate.net This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
The synthetic utility of the nitro group extends beyond its activating effect; it can be transformed into a plethora of other functional groups. For instance, the reduction of the nitro group can yield amines, oximes, or hydroxylamines, providing access to biologically relevant scaffolds such as amino acids and alkaloids. nih.govresearchgate.net The Nef reaction offers a pathway to convert nitro compounds into ketones or aldehydes, further expanding their synthetic potential. mdpi.com
In the realm of chemical biology, nitroalkenes and their derivatives have shown significant potential. Some nitro-fatty acids, which are endogenous signaling molecules, exhibit beneficial effects in preclinical models of metabolic and inflammatory diseases. cmu.edu The ability of nitroalkenes to participate in the synthesis of complex molecules makes them valuable tools in the preparation of potential therapeutic agents. The enantioselective Michael addition of aldehydes to nitroethylene, for example, provides an efficient route to γ²-amino acids, which are building blocks for γ-peptides and have potential biomedical applications. researchgate.net
Overview of Research Trajectories for Alkene-Functionalized Nitro Compounds
Research involving alkene-functionalized nitro compounds, such as 6-Nitro-1-hexene, is focused on leveraging the dual functionality of these molecules to construct complex architectures, particularly nitrogen-containing heterocycles. These heterocycles are prevalent in natural products and pharmaceuticals. conicet.gov.ar
One major research trajectory involves intramolecular reactions . The presence of both a nucleophilic precursor (the nitronate anion formed from the nitroalkane) and an electrophilic center (the alkene) within the same molecule allows for cyclization reactions. For instance, radical cyclizations of unsaturated nitro compounds can lead to the formation of five- or six-membered rings, a key strategy in the synthesis of various natural products. researchgate.net The intramolecular Heck reaction of halo-hexene derivatives, which are structurally related to this compound, is a powerful method for constructing methylenecyclopentanes. rsc.org
Another significant area of research is the use of these compounds in tandem or cascade reactions . These processes, where multiple bond-forming events occur in a single pot, offer efficiency and atom economy. For example, a tandem reduction of a nitroalkene followed by a nitro-Mannich reaction has been developed to synthesize β-nitroamines with high stereoselectivity. clockss.org Such strategies are highly valuable for the rapid assembly of complex molecular frameworks from simple starting materials.
Furthermore, the development of new catalytic methods for the selective transformation of alkene-functionalized nitro compounds is a continuous pursuit. This includes the use of organocatalysts and transition-metal catalysts to control the stereochemistry of reactions like Michael additions and cycloadditions. For example, chiral squaramides have been shown to effectively catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes.
In essence, the research on alkene-functionalized nitro compounds like this compound is driven by the quest for more efficient and selective methods to build molecular complexity, with a particular focus on structures of biological and medicinal importance.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4812-17-3 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
6-nitrohex-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2 |
InChI Key |
BIYYQEVGNGBZAK-UHFFFAOYSA-N |
SMILES |
C=CCCCC[N+](=O)[O-] |
Canonical SMILES |
C=CCCCC[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Reactivity and Transformative Potential of 6 Nitro 1 Hexene Analogues
Reductive Transformations of Nitroalkenes
The nitroalkene functionality is amenable to a variety of reductive transformations, allowing for the selective formation of nitroalkanes, amines, and other valuable chemical entities.
Chemoselective Reduction of Conjugated Nitroalkenes to Nitroalkanes
The selective reduction of the carbon-carbon double bond in conjugated nitroalkenes, while preserving the nitro group, is a valuable transformation yielding saturated nitroalkanes. These products are important intermediates in organic synthesis. A variety of methods have been developed to achieve this chemoselectivity.
One effective method involves the use of tri-n-butyltin hydride under aqueous microwave conditions. This approach has been shown to reduce a range of conjugated nitroalkenes to their corresponding nitroalkanes in high yields (73–95%) and short reaction times (8–30 minutes). unimi.ittandfonline.comtandfonline.com The reaction is highly chemoselective, as the reagent preferentially reduces the double bond over the nitro group. tandfonline.com The mechanism is proposed to proceed through an ionic pathway involving a six-membered cyclic transition state. tandfonline.comtandfonline.com
Sodium borohydride (B1222165) (NaBH₄), often in the presence of additives, is another widely used reagent for this transformation. For example, a combination of NaBH₄ and silica (B1680970) gel can effectively reduce nitroalkenes. wiley-vch.de Vankar and coworkers developed a procedure using sodium cyanoborohydride (NaCNBH₃) with Zeolite H-ZSM-5, which allows for the chemoselective reduction of conjugated nitroalkenes to nitroalkanes. wiley-vch.de
Iridium catalysis has also been demonstrated to be highly effective for the chemoselective reduction of nitroalkenes to nitroalkanes in water, showcasing a green chemistry approach. mdpi.com
Table 1: Chemoselective Reduction of Conjugated Nitroalkenes to Nitroalkanes
| Nitroalkene Substrate | Reducing Agent/System | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-2-Nitrostyrene | tri-n-butyltin hydride/Microwave | Water | 10 min | 95 | tandfonline.com |
| Various α-unsubstituted and β-monosubstituted-conjugated nitroalkenes | tri-n-butyltin hydride/Microwave | Water | 8-15 min | 73-92 | tandfonline.comtandfonline.com |
| Various α,β-monosubstituted nitroalkenes | tri-n-butyltin hydride/Microwave | Water | 10-25 min | - | tandfonline.comtandfonline.com |
| Various α-disubstituted-β-monosubstituted conjugated nitroalkenes | tri-n-butyltin hydride/Microwave | Water | - | 78-94 | tandfonline.com |
| Various nitroalkenes | NaCNBH₃/Zeolite H-ZSM-5 | Methanol | - | - | wiley-vch.de |
| α,β-disubstituted nitroalkenes | Iridium catalyst/Formic acid | Water | - | up to 72 | mdpi.com |
Catalytic Systems for Nitro Group Reduction in Unsaturated Aliphatic Compounds
The reduction of the nitro group in unsaturated aliphatic compounds to primary amines is a fundamental transformation. Various catalytic systems have been developed to achieve this with high efficiency and selectivity.
Palladium on carbon (Pd/C) is a classic and widely used catalyst for the reduction of nitro compounds to amines using hydrogen gas. google.com More recently, transfer hydrogenation methods have gained popularity due to their operational simplicity. For instance, Pd/C can be used with triethylsilane as a hydrogen donor. unimi.it
Iron-based catalysts have also emerged as a cost-effective and environmentally benign alternative. Systems like Fe/CaCl₂ have been shown to effectively reduce nitroarenes via catalytic transfer hydrogenation. researchgate.net A well-defined iron-based catalyst system utilizing formic acid as the reducing agent has been reported for the reduction of nitroarenes to anilines under mild conditions. nih.gov
A metal-free approach using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine provides a mild and general method for the reduction of both aromatic and aliphatic nitro groups to amines. unimi.it This method demonstrates broad functional group tolerance.
Table 2: Catalytic Reduction of Nitro Compounds to Amines
| Nitro Compound Type | Catalytic System/Reagent | Reductant | Key Features | Reference |
|---|---|---|---|---|
| Aromatic and Aliphatic | HSiCl₃ / Tertiary Amine | - | Metal-free, mild conditions, wide functional group tolerance | unimi.it |
| Aromatic | Iron-based catalyst | Formic Acid | Base-free transfer hydrogenation, good to excellent yields | nih.gov |
| Aromatic and Aliphatic | Pd/C | Triethylsilane or H₂ | Low Pd loading, recyclable catalyst and surfactant | unimi.it |
| Aromatic | Fe/CaCl₂ | - | Transfer hydrogenation, tolerates various functional groups | researchgate.net |
| Aromatic and Aliphatic | Electrolytic Conversion | Pd membrane reactor | Ambient pressure and temperature, high reactant concentrations | acs.org |
Reductive Functionalizations Leading to Derived Chemical Entities
Beyond simple reduction to amines, the nitro group can be transformed into other valuable functionalities through reductive processes. These reductive functionalizations expand the synthetic utility of nitroalkenes.
One such transformation is the conversion of aliphatic nitro compounds into nitriles. A metal-free, chemodivergent method using trichlorosilane and a tertiary amine can selectively produce either amines or nitriles from the same nitroalkane starting material by simply modifying the reaction parameters. unimi.it This transformation is particularly valuable as it allows for the synthesis of chiral α-functionalized nitriles with no loss of enantiomeric excess from optically active nitro compounds. unimi.it
Reductive cyclization of nitroalkenes provides a powerful strategy for the synthesis of N-heterocycles. For example, the palladium-catalyzed reductive cyclization of o-nitrostyrenes using carbon monoxide as a reductant leads to the formation of indoles. researchgate.netacs.org This reaction can be performed in a continuous flow system and tolerates a variety of functional groups. researchgate.net
Furthermore, organophosphorus-catalyzed reductive C–N cross-coupling reactions of nitroalkanes with boronic acids have been developed, offering a direct route to N-arylamines. mit.edu This methodology has been extended to tandem C–N coupling/cyclization sequences to produce a variety of N-functionalized azaheterocycles. mit.edu Iron-catalyzed hydroamination of alkenes using nitroarenes as the nitrogen source has also been reported, showcasing a novel approach to C-N bond formation. nih.govacs.org
Carbon-Carbon Bond Formation via Nitroalkenes
The electron-withdrawing nature of the nitro group makes the double bond of nitroalkenes highly electrophilic and thus susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions.
Michael Addition Reactions with Various Nucleophiles and their Synthetic Utility
The Michael addition is one of the most important carbon-carbon bond-forming reactions involving nitroalkenes. acs.org A wide range of nucleophiles can be employed, leading to the formation of highly functionalized products.
Barbituric acid and its derivatives can act as C-based nucleophiles in Michael additions to nitroalkenes, a reaction that can be efficiently catalyzed by diethylamine (B46881) in an aqueous medium. mdpi.com This method is applicable to aromatic, heteroaromatic, and aliphatic nitroalkenes, affording the corresponding adducts in excellent yields. mdpi.com
Diphenyl phosphite (B83602) has been used as a nucleophile in enantioselective Michael additions to nitroalkenes, catalyzed by squaramide-based organocatalysts. nih.gov This reaction is highly efficient for both aromatic and aliphatic nitroalkenes, providing products with excellent enantioselectivities (up to 99% ee). nih.gov
The conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes can be catalyzed by nickel(II)-diamine complexes, yielding adducts in good yields and high enantioselectivities. acs.org The resulting products are valuable intermediates for the synthesis of compounds like γ-amino acids. acs.org
Table 3: Michael Addition Reactions to Nitroalkenes
| Nitroalkene Type | Nucleophile | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Aromatic, Aliphatic, Heteroaromatic | Barbituric acid derivatives | Diethylamine/Water | 88-99 | - | mdpi.com |
| trans-β-nitrostyrene | Diphenyl phosphite | Squaramide catalyst | Good | 96-99 | nih.gov |
| Aliphatic nitroalkenes | Diphenyl phosphite | Squaramide catalyst | - | 95-97 | nih.gov |
| Nitrostyrenes | 1,3-Dicarbonyl compounds | Ni(II)-diamine complex | Good | High | acs.org |
| Aliphatic nitroalkenes | 1,3-Dicarbonyl compounds | Ni(II)-diamine complex | Lower | Lower | acs.org |
Intramolecular Cyclization Reactions Initiated by Nitroalkene Moieties
The nitroalkene moiety can participate in intramolecular reactions to construct cyclic systems. A notable example is the intramolecular Diels-Alder (IMDA) reaction, where the nitroalkene acts as a dienophile.
Studies on the thermal IMDA cyclizations of (1E,7E)-1-nitro-deca-1,7,9-trienes and (1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraenes have shown that these reactions can lead to the stereoselective formation of trans-fused decalin products. nih.gov The presence of the nitro group enhances the reaction rate and improves the stereoselectivity in favor of the trans-fused isomer. nih.gov
A tandem, double intramolecular [4+2]/[3+2] cycloaddition of a highly functionalized nitroalkene has been utilized to construct the pentacyclic core structure of daphnilactone B. nih.gov This elegant cascade reaction, initiated by a tin tetrachloride-promoted intramolecular [4+2] cycloaddition of the nitroalkene, establishes six contiguous stereogenic centers with high selectivity. nih.gov
Furthermore, the reductive cyclization of ω-nitroalkenes can lead to the formation of saturated N-heterocycles. For instance, a triethyl phosphite-mediated domino reaction of ω-nitroalkenes can produce substituted 3,4-dihydro-2H-1,4-benzoxazines, 1,2,3,4-tetrahydroquinoxalines, and 1,2,3,4-tetrahydroquinolines in a single step. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 6-Nitro-1-hexene |
| tri-n-butyltin hydride |
| Sodium borohydride |
| Sodium cyanoborohydride |
| Zeolite H-ZSM-5 |
| Palladium on carbon |
| triethylsilane |
| trichlorosilane |
| Barbituric acid |
| Diethylamine |
| Diphenyl phosphite |
| Squaramide |
| Nickel(II)-diamine complex |
| (1E,7E)-1-nitro-deca-1,7,9-triene |
| (1E,3Z,7E)-1-nitro-deca-1,3,7,9-tetraene |
| Tin tetrachloride |
| triethyl phosphite |
| 3,4-dihydro-2H-1,4-benzoxazine |
| 1,2,3,4-tetrahydroquinoxaline |
| 1,2,3,4-tetrahydroquinoline |
Cycloaddition Chemistry of Nitro Compounds (e.g., [3+2] Cycloadditions, Hetero Diels-Alder Reactions)
The nitro group in this compound analogues significantly influences their participation in cycloaddition reactions, serving as a versatile component in the formation of various heterocyclic systems.
[3+2] Cycloadditions: Nitroalkenes are effective partners in [3+2] cycloaddition reactions. For instance, the reaction of nitroalkenes with nitrile oxides provides a direct route to substituted isoxazolines. organic-chemistry.orgmdpi.com This 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocycles. rsc.org The regioselectivity of this reaction is often controlled by frontier molecular orbital interactions. wikipedia.org Nitrones, which are 1,3-dipoles, also react with alkenes in [3+2] cycloadditions to form isoxazolidines. wikipedia.orgrsc.org These reactions are stereospecific with respect to the alkene's configuration. wikipedia.org Furthermore, visible light photoredox catalysis has enabled the metal-free synthesis of trisubstituted pyrroles through a formal [3+2] cycloaddition of 2H-azirines with nitroalkenes. rsc.org
Hetero-Diels-Alder Reactions: Nitroalkenes can function as heterodienes in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions. These reactions are crucial for synthesizing six-membered heterocyclic rings. A notable example is the Zn-catalyzed asymmetric [4+2] cycloaddition of 1-azadienes and nitroalkenes, which yields piperidines with high diastereoselectivity and regioselectivity. nih.gov Additionally, asymmetric Diels-Alder reactions between furan (B31954) derivatives and chiral nitroalkenes derived from sugars have been shown to produce 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net Tandem [4+2]/[3+2] cycloadditions of nitroalkenes, where both processes are intramolecular, have also been developed, allowing for the rapid construction of complex polycyclic systems from linear polyenes. acs.org
The following table summarizes key cycloaddition reactions involving nitroalkenes:
| Reaction Type | Reactants | Product | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Nitroalkene + Nitrile Oxide | Isoxazoline | Direct synthesis of five-membered heterocycles. organic-chemistry.orgmdpi.com |
| [3+2] Cycloaddition | Nitroalkene + Nitrone | Isoxazolidine | Stereospecific with respect to alkene configuration. wikipedia.orgrsc.org |
| Hetero-Diels-Alder ([4+2] Cycloaddition) | Nitroalkene + 1-Azadiene | Piperidine (B6355638) | Catalyzed by Zn, highly diastereo- and regioselective. nih.gov |
| Hetero-Diels-Alder ([4+2] Cycloaddition) | Carbohydrate-derived Nitroalkene + Furan | 7-Oxabicyclo[2.2.1]heptane derivative | Asymmetric synthesis leading to chiral bicyclic compounds. researchgate.net |
Hydroamination Reactions Involving Nitroalkenes as Substrates
Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents an atom-economical method for synthesizing amines. While the direct hydroamination of unactivated alkenes can be challenging, the presence of the electron-withdrawing nitro group in nitroalkenes facilitates this transformation.
Metal-catalyzed hydroamination has emerged as a powerful strategy. Iron-catalyzed hydroamination of alkenes using nitroarenes as the amine source has been developed, proceeding through a proposed radical mechanism. acs.orgrsc.org This method has been particularly useful for the synthesis of N-aryl-N-tert-alkylamines. researchgate.net Nickel-catalyzed enantioselective hydroamination of styrenes with nitroarenes has also been reported, providing access to chiral benzyl (B1604629) aryl amines. rsc.org Furthermore, intramolecular hydroamination of aminoalkenes catalyzed by titanium complexes can yield pyrrolidine (B122466) and piperidine heterocycles. georgiasouthern.edu
Recent advancements have also focused on metal-free hydroamination protocols. For instance, the intramolecular hydroamidation of unactivated N-alkyl amides can be achieved using photoredox catalysis to produce γ-lactams. georgiasouthern.edu The aza-Michael addition, a related reaction, provides a direct route to β-amino derivatives from nitroalkenes and is often facilitated by acid or base catalysis. georgiasouthern.edu
The following table provides an overview of hydroamination reactions with nitroalkene substrates:
| Catalyst/Conditions | Substrates | Product Type | Key Features |
|---|---|---|---|
| Iron Catalyst | Alkene + Nitroarene | N-Aryl-N-tert-alkylamine | Proceeds via a radical mechanism. acs.orgrsc.org |
| Nickel Catalyst | Styrene + Nitroarene | Chiral Benzyl Aryl Amine | Enantioselective transformation. rsc.org |
| Titanium Catalyst | Aminoalkene (intramolecular) | Pyrrolidine/Piperidine | Effective for N-heterocycle synthesis. georgiasouthern.edu |
| Photoredox Catalyst | N-Alkyl Amide (intramolecular) | γ-Lactam | Metal-free hydroamidation. georgiasouthern.edu |
Diversification through Functional Group Interconversions of Nitroalkenes
The nitroalkene moiety is a synthetic linchpin, enabling access to a wide variety of functional groups and heterocyclic systems. Strategic manipulations of this functional group pave the way for the synthesis of molecules with significant biological and chemical interest.
Conversion to Heterocyclic Entities (e.g., Isoxazolines, Cyclopentanes, Piperidine Derivatives)
The transformation of nitroalkenes into diverse heterocyclic structures is a cornerstone of their synthetic utility.
Isoxazolines: As previously mentioned in the context of cycloadditions, the reaction of nitroalkenes with nitrile oxides is a common method for synthesizing isoxazolines. organic-chemistry.org An alternative [4+1]-annulation strategy involving the reaction of N,N-bis(siloxy)enamines (derived from nitroalkanes) with α-keto-stabilized sulfur ylides also yields isoxazolines. researchgate.net
Cyclopentanes: Intramolecular Michael additions are a key strategy for constructing cyclopentane (B165970) rings from nitroalkene precursors. For instance, treatment of certain functionalized nitroalkenes with tetrabutylammonium (B224687) fluoride (B91410) can trigger rapid cyclization to form substituted cyclopentanes. organic-chemistry.org Asymmetric synthesis of polysubstituted cyclopentanes can also be achieved from nitroalkenes via double Michael addition reactions. researchgate.net
Piperidine Derivatives: The reduction of the nitro group followed by cyclization is a common pathway to piperidine derivatives. For example, reduction of a nitroalkene with sulfurated sodium borohydride can produce a piperidine derivative. organic-chemistry.org Furthermore, a diastereoselective nitro-Mannich reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine, followed by reductive cyclization, yields highly substituted piperidines. researchgate.net
Transformations Leading to Amino Acids, Amino Sugars, and Related Derivatives
The nitro group serves as a masked amino group, making nitroalkenes valuable precursors for the synthesis of amino-containing compounds.
Amino Acids: The synthesis of α,α-quaternary α-amino acids can be achieved through the asymmetric addition of oxazolones to nitroalkenes, catalyzed by thiourea (B124793) cinchona derivatives. nih.gov The resulting adducts can be further transformed into amino esters and amino acids. nih.gov The Strecker synthesis, which involves the formation of an α-amino nitrile from an imine and its subsequent hydrolysis, is a classical method for amino acid synthesis that can be adapted from nitroalkene precursors after reduction and imine formation. masterorganicchemistry.com
Amino Sugars and Derivatives: Carbohydrate-derived nitroalkenes are key intermediates in the synthesis of amino sugars. For example, 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene reacts with methanolic ammonia (B1221849) to form a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and -altritol, which can be converted to 2-amino-2-deoxy-D-allose and 2-amino-2-deoxy-D-altrose. cdnsciencepub.com The reduction of the nitro group in these systems is a critical step in accessing the final amino sugar products.
The following table highlights transformations of nitroalkenes to amino-containing compounds:
| Target Compound | Key Reaction | Nitroalkene Precursor Type | Significance |
|---|---|---|---|
| α,α-Quaternary α-Amino Acids | Asymmetric addition of oxazolones | General Nitroalkenes | Access to structurally complex amino acids. nih.gov |
| 2-Amino-2-deoxy-sugars | Ammonia addition and subsequent transformations | Carbohydrate-derived Nitroalkenes | Synthesis of important components of glycoproteins and antibiotics. cdnsciencepub.com |
Formation of Cyclic and Acyclic Furyl Derivatives from Carbohydrate-Derived Nitroalkenes
Eco-friendly "on water" reactions of carbohydrate-derived nitroalkenes with furan and its derivatives have been shown to produce both cyclic and acyclic furyl compounds with high diastereoselectivity. rsc.orgrsc.orgwordpress.com These reactions, which can be promoted by simple stirring, represent a green and efficient method for constructing these complex structures. rsc.org The reaction of carbohydrate-derived nitroalkenes with 2-methylfuran, for example, can lead to the formation of both acyclic Michael adducts and cyclic derivatives. rsc.org This methodology has opened up new avenues in the chemistry of 2-nitroglycals, allowing for the formation of new carbon-carbon bonds at the C-3 position. rsc.org
Mechanistic and Theoretical Investigations of Nitroalkene Reactions
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry has become an indispensable tool for probing the intricate details of chemical reactions. For nitroalkenes, these methods provide insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has been widely applied to study the reaction pathways and energy profiles of reactions involving nitroalkenes. nih.govmdpi.comnih.govresearchgate.net These calculations help in understanding the feasibility and energetics of various reaction channels. For instance, in cycloaddition reactions, DFT can predict whether a reaction will proceed through a concerted or stepwise mechanism by calculating the energies of the transition states and any potential intermediates. mdpi.comresearchgate.net
In the context of [3+2] cycloaddition reactions between nitrous oxide and conjugated nitroalkenes, DFT calculations at the wb97xd/6-311+G(d) level have shown that these reactions proceed via a polar, single-step mechanism. mdpi.comnih.govresearchgate.net The calculations revealed that the formation of Δ²-4-nitro-4-R₁-5-R₂-1-oxa-2,3-diazolines is kinetically favored. nih.govresearchgate.net Although specific DFT studies on 6-nitro-1-hexene are not extensively documented in the provided results, the principles derived from studies on analogous nitroalkenes are applicable. The presence of the nitro group significantly influences the electronic structure, and DFT can quantify this effect on the reaction's energy profile.
Table 1: Representative Calculated Energy Barriers for Nitroalkene Reactions
This table showcases theoretically calculated activation energies for different types of reactions involving nitroalkenes, illustrating the utility of DFT in predicting reaction feasibility.
| Reaction Type | Nitroalkene System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| [3+2] Cycloaddition | Nitroethene + Nitrous Oxide | wb97xd/6-311+G(d) | ~30 | researchgate.net |
| [4+1] Cycloaddition | Nitroethene + Dichlorocarbene | B3LYP/6-31G(d) | Kinetically plausible | researchgate.net |
| Michael Addition | Nitrostyrene + Ethyl Malonate | Not specified | Mechanistic studies performed | acs.org |
| Homoenolate Reaction | Enals + Nitroalkenes | Not specified | Path-homo is more feasible | rsc.org |
Note: The data is illustrative and derived from studies on various nitroalkenes, providing a general understanding of the energy profiles.
The geometry and energy of transition states (TS) and reactive intermediates are critical in determining the stereochemistry and regioselectivity of a reaction. Computational studies have been instrumental in elucidating these transient species in nitroalkene reactions. rsc.orgbeilstein-journals.orgcsic.esnih.gov
For example, in Diels-Alder reactions involving nitroalkenes, the transition states often exhibit a high degree of asynchronicity, meaning that the two new sigma bonds are not formed to the same extent in the TS. beilstein-journals.org This asynchronicity can be influenced by steric and electronic factors. nih.gov In the case of intramolecular Diels-Alder reactions, geometrical constraints within the tethering chain can favor asynchronous, endo-transition states, leading to high stereoselectivity. nih.gov
Theoretical investigations into the tandem [4+2]/[3+2] cycloadditions of nitroalkenes have utilized ab initio calculations to analyze the high facial selectivity observed in the [3+2] cycloaddition of the resulting cyclic nitronates. nih.govacs.org Similarly, in the NHC-catalyzed homoenolate reaction of enals and nitroalkenes, computational studies have detailed the structures of key intermediates like the Breslow intermediate and the subsequent transition states for nucleophilic attack. rsc.org While direct studies on this compound are sparse, these findings on related systems highlight the power of computational chemistry in mapping out complex reaction coordinates.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the reactivity of chemical species. acs.orgacs.orgosi.lv In the context of nitroalkenes, the electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This low-lying LUMO makes nitroalkenes excellent electrophiles and dienophiles in cycloaddition reactions. nih.govmasterorganicchemistry.com
The energy of the LUMO can be a key predictor of reactivity. For instance, in iron-catalyzed hydroamination reactions, the LUMO energy of the alkene coupling partner was identified as a simple feature to predict which alkenes would lead to productive catalysis. nih.govcam.ac.uk DFT calculations can provide quantitative values for HOMO and LUMO energies, allowing for a more precise prediction of reactivity. nih.govresearchgate.net For this compound, the LUMO would be primarily localized on the C=C double bond, with a significant contribution from the nitro group, making it susceptible to nucleophilic attack at the β-carbon.
Table 2: Calculated LUMO Energies for Representative Nitroalkenes
This interactive table provides calculated LUMO energies for various nitro-containing compounds, demonstrating the electron-accepting nature of the nitroalkene functionality.
| Compound | Computational Method | LUMO Energy (eV) | Reference |
| Nitrobenzene | DFT | -2.716 | researchgate.net |
| 2-Nitrotoluene | DFT | -2.579 | researchgate.net |
| 10-NO₂-LA (conformer I) | DFT B3LYP/6-311++G(d,p) | Not specified, but visualized | nih.gov |
| 9-NO₂-cLA (conformer I) | DFT B3LYP/6-311++G(d,p) | Not specified, but visualized | nih.gov |
Note: The LUMO energy is a key indicator of electrophilicity. Lower LUMO energies generally correspond to higher reactivity towards nucleophiles.
Elucidation of Transition States and Reactive Intermediates in Nitroalkene Transformations
Kinetic Studies and Reaction Rate Determinants in Nitroalkene Chemistry
Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. For nitroalkene reactions, these studies have revealed important factors that govern their speed.
The rate of reactions involving nitroalkenes is often dependent on the electronic nature of the substituents. For example, in [3+2] annulation reactions, higher rates are observed for electron-poor nitroalkenes. chim.it Similarly, in Michael additions, the rate is highly dependent on the nature of the aryl groups on the nitroalkene, with electron-poor substrates reacting faster. chim.it
Solvent polarity can also play a significant role. In some cycloaddition reactions, an increase in solvent polarity leads to an increased reaction rate due to the stabilization of a polar, zwitterionic-like transition state. beilstein-journals.org Kinetic studies on the reaction of nitro-fatty acids with thiols, such as glutathione, have shown that these reactions are rapid, with second-order rate constants significantly greater than those for reactions with other biological electrophiles. researchgate.net The reaction rate is also dependent on pH, indicating that the thiolate anion is the reactive species. researchgate.net
Initial rate kinetic studies in catalytic systems have been used to determine the order of the reaction with respect to the catalyst, providing insights into the nature of the active catalytic species. mdpi.com For instance, in a homobimetallic Co₂-catalyzed 1,4-addition to nitroalkenes, a first-order dependency on the catalyst was observed. mdpi.com
Spectroscopic Probes for Reaction Mechanism Elucidation
Spectroscopic techniques are vital for the direct or indirect observation of transient species, providing strong evidence for proposed reaction mechanisms.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals. researchgate.netmdpi.comnumberanalytics.com In the context of nitroalkene chemistry, EPR has been used to study radical anions and other radical intermediates. nih.govresearchgate.netacs.org
Studies on the radical anions of nitroalkenes have shown that the unpaired electron resides in the π*-NO₂ molecular orbitals. researchgate.net EPR spectroscopy, often in conjunction with spin trapping agents like DMPO or PBN, can be used to detect short-lived radical intermediates in reactions. mdpi.comacs.org For example, in the iron-catalyzed reductive functionalization of nitro compounds, EPR studies provided evidence for the generation of a hydrogen-atom trapping product, supporting a hydrogen atom transfer (HAT) mechanism, although the expected short-lived alkyl radicals were not directly observed. acs.org The detection of radical intermediates can help to distinguish between polar and radical pathways in reactions involving nitroalkenes.
Infrared (FTIR) Spectroscopy for Monitoring Reaction Progress and Product Identification in Nitroalkene Ozonolysis
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for real-time, in-situ monitoring of chemical reactions. numberanalytics.comamericanpharmaceuticalreview.com It provides valuable insights into reaction kinetics, mechanisms, and the identification of transient intermediates and final products by tracking changes in the vibrational frequencies of functional groups over time. numberanalytics.comsci-hub.se In the context of the ozonolysis of nitroalkenes such as this compound, FTIR spectroscopy allows for the simultaneous observation of reactant consumption and product formation. acs.orgacs.org
The reaction can be monitored by placing an attenuated total reflectance (ATR) probe directly into the reaction mixture. bruker.comwiley.com This allows for the collection of spectra at regular intervals without the need for sample extraction, which could alter the reaction's course. americanpharmaceuticalreview.com The progress of the ozonolysis is followed by observing the decrease in the intensity of absorption bands characteristic of the this compound reactant and the corresponding increase in bands associated with the ozonolysis products. numberanalytics.commdpi.com
Monitoring Reactant Consumption:
The consumption of this compound is primarily monitored by tracking the disappearance of its two key functional groups: the carbon-carbon double bond (C=C) and the nitro group (NO₂).
C=C Stretching: The terminal alkene group in this compound exhibits a characteristic absorption band for C=C stretching, which typically appears in the range of 1640–1680 cm⁻¹. libretexts.org The intensity of this peak is directly proportional to the concentration of the unreacted alkene.
=C-H Stretching: The vinyl C-H bonds of the alkene group show a medium intensity absorption band around 3020–3100 cm⁻¹. libretexts.org
NO₂ Stretching: The nitro group has two distinct, strong stretching vibrations: an asymmetric stretch typically found near 1540 cm⁻¹ and a symmetric stretch. acs.orglibretexts.org For example, in studies of similar nitroalkenes, the symmetric stretch of the -NO₂ group was observed at 1236 cm⁻¹. acs.org
As the ozonolysis reaction proceeds, the intensities of these specific bands will decrease, providing a direct measure of the rate of this compound consumption. sci-hub.se
Identifying Product Formation:
The ozonolysis of an alkene initially forms a primary ozonide, which is highly unstable and rapidly rearranges to a more stable secondary ozonide or cleaves to form carbonyl compounds. researchgate.netmasterorganicchemistry.com FTIR spectroscopy is instrumental in identifying these products as they form. nih.gov
Carbonyl (C=O) Formation: The primary products of the reductive ozonolysis of this compound would be 5-nitropentanal and formaldehyde. The formation of the aldehyde is indicated by the appearance of a strong C=O stretching absorption band in the region of 1720-1740 cm⁻¹. mdpi.comlibretexts.org
O-H Formation (Oxidative Workup): If the reaction is performed under oxidative conditions (e.g., using hydrogen peroxide), the resulting 5-nitropentanal would be further oxidized to 5-nitropentanoic acid. masterorganicchemistry.com This would be evidenced by the appearance of a very broad O-H stretching band from approximately 2500 cm⁻¹ to 3300 cm⁻¹, overlapping the C-H stretching region, which is characteristic of a carboxylic acid. libretexts.org
Secondary Ozonide (C-O Stretching): The formation of a secondary ozonide intermediate can be inferred by the appearance of new, strong absorption bands in the C-O stretching region of the fingerprint, typically between 1000 and 1200 cm⁻¹. libretexts.org
By creating a three-dimensional surface plot of the infrared spectra over time, one can visualize the entire reaction profile, observing the decay of reactant peaks and the growth of product peaks simultaneously. mdpi.com This detailed monitoring provides critical data for mechanistic and kinetic investigations of nitroalkene ozonolysis. Studies on analogous compounds have successfully used FTIR to determine reaction rate constants and identify major products like formaldehyde. acs.orgnih.gov
Table 1: Key FTIR Absorption Bands for Monitoring the Ozonolysis of this compound
| Compound/Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Change During Reaction |
| This compound (Reactant) | |||
| Alkene | =C-H Stretch | 3020–3100 | Decrease |
| Alkane | C-H Stretch | 2850–2960 | Relatively Stable |
| Alkene | C=C Stretch | 1640–1680 | Decrease |
| Nitro | NO₂ Asymmetric Stretch | ~1540 | Decrease |
| Ozonolysis Products | |||
| Aldehyde (e.g., 5-Nitropentanal) | C=O Stretch | 1720–1740 | Increase |
| Carboxylic Acid (e.g., 5-Nitropentanoic Acid) | O-H Stretch | 2500–3300 (Broad) | Increase (in oxidative workup) |
| Carboxylic Acid | C=O Stretch | ~1710 | Increase (in oxidative workup) |
| Secondary Ozonide | C-O Stretch | 1000–1200 | Increase/Decrease |
Advanced Analytical Methodologies for the Characterization and Study of Nitroalkenes
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone for the analysis of nitroalkenes, offering high sensitivity and detailed structural information. When coupled with chromatographic separation, it becomes a powerful tool for identifying and characterizing these compounds and their derivatives.
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions to gain structural insights. wikipedia.org The fragmentation patterns of nitroalkenes are distinct from their saturated nitroalkane counterparts.
When analyzing nitroalkanes via CID in the negative ion mode, fragmentation typically occurs through two main pathways: the loss of the NO₂⁻ anion or the neutral loss of nitrous acid (HNO₂). nih.govnih.gov In contrast, the CID of nitroalkenes is more complex. It involves a cyclization reaction, which is then followed by fragmentation that yields nitrile and aldehyde products. nih.govnih.gov This distinct fragmentation mechanism is due to the role of the double bond's π electrons in the rearrangement and stabilization processes. nih.gov This mechanistic difference allows for the clear differentiation between nitroalkene and nitroalkane structures within a sample. For 6-Nitro-1-hexene, which contains a terminal double bond separated from the nitro group, its fragmentation would be expected to follow the nitroalkane pathway, primarily involving the loss of NO₂⁻ or HNO₂, rather than the complex cyclization seen in conjugated nitroalkenes.
Table 1: General CID Fragmentation Pathways for Nitro Compounds
| Compound Type | Primary Fragmentation Pathway (Negative Ion Mode) | Key Products |
|---|---|---|
| Nitroalkane | Loss of NO₂⁻ or neutral loss of HNO₂ | [M-NO₂]⁻ or [M-H-HNO₂]⁻ |
| Nitroalkene | Cyclization followed by fragmentation | Nitrile and aldehyde products |
This table summarizes general fragmentation behaviors observed for the nitroalkane and nitroalkene functional groups. nih.govnih.gov
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly effective method for the detection and analysis of nitroalkenes and their derivatives in complex mixtures. nih.gov The technique combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS/MS.
In a typical application, nitroalkenes are separated on a reverse-phase column (e.g., C18). nih.govnih.gov The mobile phase often consists of a gradient system of water and acetonitrile, frequently with a small amount of an acid like acetic acid to improve chromatographic peak shape and ionization efficiency. nih.govnih.gov ESI is commonly used in the negative ion mode for the analysis of nitrated compounds. nih.gov Subsequent MS/MS analysis, often using CID, allows for the specific detection and structural confirmation of the compounds of interest based on their characteristic fragmentation patterns, such as the neutral loss of HNO₂. nih.gov
Table 2: Example HPLC-ESI-MS/MS Parameters for Nitroalkene Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| HPLC Column | C18 Reverse Phase (e.g., 150 x 2 mm, 3 µm) | Separation of analytes based on hydrophobicity. nih.gov |
| Mobile Phase | Water (A) and Acetonitrile (B) with 0.1% Acetic Acid | Elution of analytes from the column. nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Generation of gas-phase ions for MS analysis. nih.gov |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan | Specific detection and fragmentation of target analytes. researchgate.net |
| Collision Energy | ~ -35 eV | To induce fragmentation (CID) of the parent ion. nih.gov |
This table presents typical parameters used in the analysis of nitroalkene compounds, such as nitrated fatty acids, which can be adapted for this compound. nih.govnih.gov
Collision-Induced Dissociation (CID) for Structural Elucidation of Nitroalkane and Nitroalkene Moieties
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Isomer Differentiation in Nitroalkene Synthesis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including nitroalkenes. It provides detailed information about the carbon-hydrogen framework, which is critical for confirming identity and determining stereochemistry. Both ¹H and ¹³C NMR are used to elucidate the structure of these compounds. mdpi.comsfasu.edu
A key application of NMR in nitroalkene analysis is the differentiation between geometric isomers (E/Z isomers). The chemical shifts of the vinylic protons in nitroalkenes are highly dependent on their spatial relationship to the nitro group. It has been observed that the (E)- and (Z)-isomers of nitroalkenes can be identified by their distinct chemical shifts in ¹H NMR spectra. mdpi.com For instance, in the synthesis of amino-acid-based nitroalkenes, the (E)-isomers typically show characteristic signals between 7.00–6.75 ppm, while the (Z)-isomers resonate at a different chemical shift, around 5.70 ppm. mdpi.com
Furthermore, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining through-space proximity of atoms. nih.govwordpress.com NOESY experiments can reveal the relative stereochemistry of a molecule by identifying protons that are close to each other in space, which is invaluable for assigning the configuration of complex cycloadducts derived from nitroalkene reactions. acs.orgbeilstein-journals.org The analysis of NOE contacts was crucial in assigning the (E) configuration to a tetrasubstituted nitroacrylate by observing the interaction between a methoxy (B1213986) group and a phenyl ring. mdpi.com
Table 3: Application of NMR Spectroscopy in Nitroalkene Analysis
| NMR Technique | Application | Finding |
|---|---|---|
| ¹H NMR | Isomer Differentiation | (E)- and (Z)-isomers exhibit distinct chemical shifts for vinylic protons. mdpi.com |
| ¹³C NMR | Structural Elucidation | Provides information on the carbon skeleton of the molecule. mdpi.combeilstein-journals.org |
| 2D NMR (COSY, HSQC) | Structural Confirmation | Establishes proton-proton and proton-carbon correlations to confirm connectivity. nih.govbeilstein-journals.org |
| 2D NMR (NOESY) | Stereochemical Assignment | Detects through-space interactions to determine the relative configuration of atoms. wordpress.comacs.org |
This table summarizes the various applications of NMR techniques in the detailed structural analysis of nitroalkenes. mdpi.comnih.govwordpress.comacs.orgbeilstein-journals.org
Spectrophotometric and Chromatographic Techniques for the Analysis of Nitroalkenes
In addition to mass spectrometry and NMR, other analytical techniques play a role in the study of nitroalkenes.
Spectrophotometric techniques , particularly UV-Visible spectroscopy, are useful for the characterization and kinetic analysis of conjugated nitroalkenes. The conjugation of the nitro group with the carbon-carbon double bond gives rise to a distinct electronic transition that can be observed in the UV spectrum. For example, fatty acid nitroalkene derivatives display a characteristic absorbance maximum around 270 nm. nih.gov This absorbance feature can be used to monitor reactions involving the nitroalkene moiety. For instance, the reaction of a nitroalkene with a thiol via Michael addition leads to a decrease in absorbance at this wavelength, allowing for the kinetic characterization of the reaction by stopped-flow spectrophotometry. nih.gov
Chromatographic techniques are fundamental for the separation and purification of nitroalkenes. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary separation. mdpi.com For purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice, as detailed in section 5.1.2. nih.govnih.gov The choice of stationary and mobile phases is critical for achieving optimal separation of nitroalkenes from starting materials, byproducts, and other components in a mixture. nih.govmdpi.com
Table 4: Summary of Spectrophotometric and Chromatographic Methods
| Technique | Principle | Application for Nitroalkenes |
|---|---|---|
| UV-Visible Spectroscopy | Measures absorbance of UV/Vis light | Characterization of conjugated nitroalkenes (λₘₐₓ ~270 nm); kinetic studies of reactions. nih.gov |
| Thin-Layer Chromatography (TLC) | Differential partitioning on a solid plate | Rapid reaction monitoring and qualitative analysis. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a column | Purification, quantification, and analysis of nitroalkenes and their derivatives. nih.govnih.gov |
This table outlines the primary uses of common spectrophotometric and chromatographic techniques in the study of nitroalkenes. nih.govnih.govmdpi.comnih.gov
Environmental Fate and Degradation Mechanisms of Nitroalkenes
Nitroalkenes, a class of unsaturated organic compounds containing a nitro group (-NO2) attached to a carbon-carbon double bond, are of environmental interest due to their presence in various industrial applications and as potential byproducts of atmospheric reactions. epa.gov Understanding their behavior and persistence in the environment is crucial for assessing their potential impact. This article focuses on the environmental fate and degradation mechanisms of these compounds, with a conceptual focus on 6-nitro-1-hexene as a representative, though less-studied, member of this class.
Q & A
Q. What methodologies validate the environmental degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
